![molecular formula C17H17N3O5 B187802 3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile CAS No. 86143-67-1](/img/structure/B187802.png)
3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile, also known as TIC10, is a synthetic small molecule that has been shown to have anti-tumor properties. TIC10 is a member of the spirooxindole family of compounds, which are known for their ability to induce apoptosis in cancer cells.
Mecanismo De Acción
The mechanism of action of 3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile is not fully understood, but it is believed to involve the activation of the tumor suppressor protein p53. 3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile has been shown to induce the expression of p53, which in turn leads to the activation of downstream signaling pathways that promote apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile has been shown to have a variety of biochemical and physiological effects. In addition to inducing apoptosis in cancer cells, 3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile has been shown to inhibit the growth of blood vessels, which can help to prevent the spread of cancer. 3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile has also been shown to increase the production of cytokines, which are immune system signaling molecules that can help to fight cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile as a research tool is its ability to induce apoptosis in a variety of cancer cell lines. This makes it a useful tool for studying the mechanisms of cell death in cancer cells. However, one limitation of 3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile is that it has not been extensively studied in non-cancerous cells, so its effects on normal cells are not well understood.
Direcciones Futuras
There are several future directions that could be pursued in the study of 3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile. One area of research could focus on developing new synthetic methods for producing 3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile that are more efficient and cost-effective. Another area of research could focus on identifying new cancer cell lines that are sensitive to 3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile, which could help to expand its potential as a cancer treatment. Additionally, more research is needed to understand the long-term effects of 3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile on normal cells, as well as its potential as a treatment for other diseases beyond cancer.
Métodos De Síntesis
3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The first step involves the reaction of 2-nitrobenzaldehyde with malononitrile to form a nitro-substituted intermediate. This intermediate is then reacted with 3,4-dimethoxyphenethylamine to form a spirocyclic intermediate, which is then subjected to a series of chemical reactions to yield 3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile.
Aplicaciones Científicas De Investigación
3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile has been the subject of extensive scientific research due to its potential as a cancer treatment. In vitro studies have shown that 3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile induces apoptosis in a variety of cancer cell lines, including melanoma, glioblastoma, and colon cancer. In vivo studies have also shown that 3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile has anti-tumor properties, and can significantly reduce tumor growth in mice.
Propiedades
Número CAS |
86143-67-1 |
|---|---|
Nombre del producto |
3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile |
Fórmula molecular |
C17H17N3O5 |
Peso molecular |
343.33 g/mol |
Nombre IUPAC |
3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile |
InChI |
InChI=1S/C17H17N3O5/c1-22-16(23-2)14(9-18,10-19)15(17(16,24-3)25-4)11-7-5-6-8-12(11)20-13(15)21/h5-8H,1-4H3,(H,20,21) |
Clave InChI |
AZXRBSJKZFRVPZ-UHFFFAOYSA-N |
SMILES |
COC1(C(C2(C1(OC)OC)C3=CC=CC=C3NC2=O)(C#N)C#N)OC |
SMILES canónico |
COC1(C(C2(C1(OC)OC)C3=CC=CC=C3NC2=O)(C#N)C#N)OC |
Otros números CAS |
86143-67-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



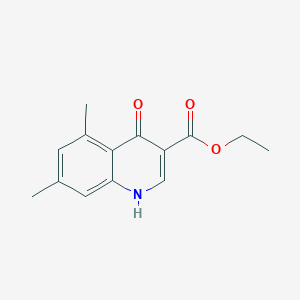
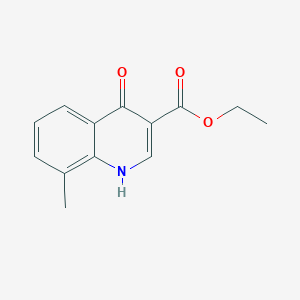

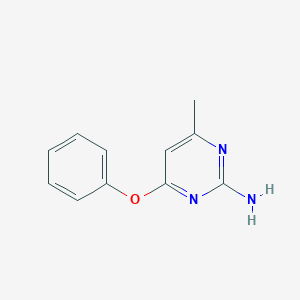

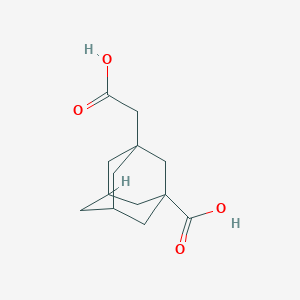

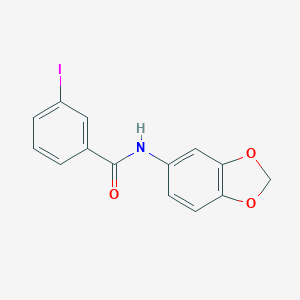
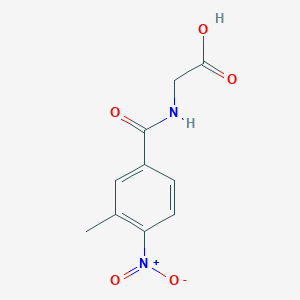

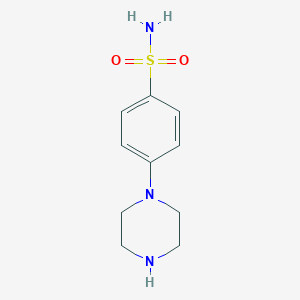
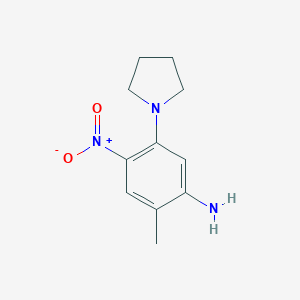
![2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B187741.png)
